molecular formula C5H5NO3S B11795690 4-(Vinylsulfonyl)isoxazole

4-(Vinylsulfonyl)isoxazole

Cat. No.: B11795690
M. Wt: 159.17 g/mol
InChI Key: WWASLGWGSVUDIY-UHFFFAOYSA-N
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Description

4-(Vinylsulfonyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions: 4-(Vinylsulfonyl)isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Vinylsulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Biological Activity

4-(Vinylsulfonyl)isoxazole is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound features a vinylsulfonyl group attached to an isoxazole ring. The isoxazole moiety is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Case Studies

  • In Vitro Studies : A study reported that isoxazole derivatives demonstrated IC50 values ranging from 5.0 to 16.0 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis through caspase activation . For example, compound 14 from a related study caused MCF-7 cells to arrest in the S and G2/M phases, indicating its potential as a chemotherapeutic agent .

Antibacterial Activity

This compound has also been explored for its antibacterial properties. Research has indicated that certain isoxazole derivatives possess significant activity against resistant strains of bacteria.

Data Table: Antibacterial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been highlighted in several studies. These compounds have shown selectivity towards COX-2 enzymes, making them promising candidates for treating inflammatory conditions.

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, one study found that certain isoxazoles exhibited sub-micromolar IC50 values for COX-2 inhibition, demonstrating their potency as anti-inflammatory agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that substituents on the isoxazole ring can enhance or diminish biological activity.

Key Findings

  • Substituent Effects : The presence of electron-donating groups on the benzene ring adjacent to the isoxazole enhances anticancer activity .
  • Optimization : Compounds with specific substitutions at the C-4 position of the isoxazole ring showed improved binding affinity and potency against various biological targets .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

4-ethenylsulfonyl-1,2-oxazole

InChI

InChI=1S/C5H5NO3S/c1-2-10(7,8)5-3-6-9-4-5/h2-4H,1H2

InChI Key

WWASLGWGSVUDIY-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CON=C1

Origin of Product

United States

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